molecular formula C22H18N4O4 B2384909 N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide CAS No. 850931-49-6

N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide

Cat. No. B2384909
M. Wt: 402.41
InChI Key: SUUFKDFYQJJKLG-UHFFFAOYSA-N
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Description

The compound appears to be a complex organic molecule, likely used in the field of medicinal chemistry. It contains several functional groups and rings, including an imidazo[1,2-a]pyridine ring, a methoxyphenyl group, and a nitrobenzamide group.



Synthesis Analysis

The synthesis of such compounds typically involves multi-step reactions, starting from simpler building blocks. The exact synthesis pathway would depend on the specific reagents and conditions used.



Molecular Structure Analysis

The molecular structure of a compound like this can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can be done using various analytical techniques, such as spectroscopy, chromatography, and electrophoresis.



Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its melting point, solubility, stability, and reactivity, can be determined using various analytical techniques.


Safety And Hazards

The safety and hazards associated with a compound can be assessed through toxicological studies, which often involve testing the compound on cells or animals.


Future Directions

Future research on the compound could involve further studying its properties, developing more efficient methods for its synthesis, or exploring its potential uses in medicine or other fields.


properties

IUPAC Name

N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4/c1-14-11-12-25-19(13-14)23-20(15-5-9-18(30-2)10-6-15)21(25)24-22(27)16-3-7-17(8-4-16)26(28)29/h3-13H,1-2H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUUFKDFYQJJKLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide

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